Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
Description
Chemical Identity and Structure The compound "Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-" (CAS: 90165-00-7) is a cyclopropane-containing ketone derivative with a molecular formula of C₁₄H₂₀O₂ . Its structure features a cyclopropyl ring substituted with a branched alkyl chain containing a 5-methyl-2-furanyl group, a heteroaromatic moiety known for conferring electronic and steric effects. The ketone functional group (ethanone) at the cyclopropyl position enhances reactivity in nucleophilic addition or condensation reactions. This compound is cataloged in chemical databases like LookChem.com , which highlights its commercial availability and structural uniqueness among cyclopropane derivatives .
Properties
CAS No. |
90165-00-7 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
CYCUAJCRURBXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-" can be compared to analogous cyclopropane- or ketone-containing compounds. Below is a detailed analysis:
Structural Analogues
Cyclopropyl 2-Fluorobenzyl Ketone (CAS: Not specified; MFCD10687164) Molecular Formula: C₁₁H₁₁FO Key Differences:
- Replaces the 5-methyl-2-furanylpropyl group with a fluorobenzyl substituent.
- The fluorine atom introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to the furanyl group .
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]- (CAS: 156742-99-3) Molecular Formula: C₆H₁₀O₂ Key Differences:
- Simpler structure with a hydroxymethyl group on the cyclopropane ring instead of the furanylpropyl chain.
- The hydroxyl group increases hydrophilicity, impacting solubility and metabolic stability .
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]- (CAS: 170303-19-2) Molecular Formula: C₉H₁₄O Key Differences:
- Substituted with a propenyl group instead of the furanylpropyl chain.
- The unsaturated propenyl group may enhance conjugation but reduce steric bulk compared to the branched alkyl-furanyl substituent .
Functional Analogues
Ethanone, 1-[3-[2-methyl-2-(5-methyl-2-furanyl)propyl]oxiranyl]- Molecular Formula: C₁₃H₁₈O₃ Key Differences:
- Replaces the cyclopropane ring with an oxirane (epoxide) ring.
- The epoxide group introduces strain and reactivity distinct from cyclopropane, favoring ring-opening reactions .
2-Hydroxy-N,N-Dimethyl-3-[[2-[1(r)-(5-Methyl-2-Furanyl)Propyl]-3,4-Dioxo-1-Cyclobuten-1-Yl]amino] Benzamide Key Differences:
- Incorporates a cyclobutene-dione core instead of cyclopropane.
- The dione moiety enables chelation or redox activity absent in the target compound .
Comparative Physicochemical Properties
Biological Activity
Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- (CAS Registry Number: 579178) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.
- Molecular Formula: C14H20O2
- Molecular Weight: 220.31 g/mol
- IUPAC Name: Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
- InChIKey: XZVZQWZLQYJXQK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- has been explored in various studies, focusing primarily on its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with furan moieties, similar to those present in Ethanone, can exhibit anti-inflammatory properties. A study on related furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that Ethanone may possess similar effects .
Antioxidant Properties
The presence of furan rings in organic compounds is often associated with antioxidant activity. A comparative analysis of various furan-based compounds showed that those with complex structures exhibited enhanced radical scavenging activities. This suggests that Ethanone could also be evaluated for its antioxidant potential .
Anticancer Potential
Initial screenings have indicated that certain derivatives of ethanone compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of Ethanone were tested against breast and prostate cancer cells, showing promising results in inhibiting cell proliferation . The specific mechanisms of action remain to be elucidated but could involve apoptosis induction and cell cycle arrest.
Study on Furan Derivatives
A comprehensive study published in Phytochemistry investigated the biological activities of several furan derivatives. Among the tested compounds, those structurally related to Ethanone showed significant activity against cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative and cell line used .
Antioxidant Screening
In another study focusing on the antioxidant properties of furan compounds, Ethanone analogs were subjected to DPPH radical scavenging assays. Results indicated a moderate antioxidant capacity compared to well-known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
